Bis-aminooxy-PEG2

描述

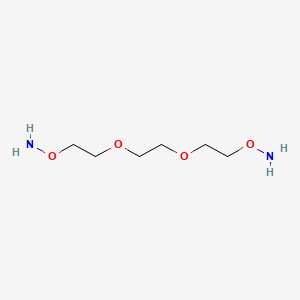

Structure

3D Structure

属性

IUPAC Name |

O-[2-[2-(2-aminooxyethoxy)ethoxy]ethyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2O4/c7-11-5-3-9-1-2-10-4-6-12-8/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDBZGQLBKGNQFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCON)OCCON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201176783 | |

| Record name | O,O′-[1,2-Ethanediylbis(oxy-2,1-ethanediyl)]bis[hydroxylamine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201176783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98627-71-5 | |

| Record name | O,O′-[1,2-Ethanediylbis(oxy-2,1-ethanediyl)]bis[hydroxylamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98627-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O,O′-[1,2-Ethanediylbis(oxy-2,1-ethanediyl)]bis[hydroxylamine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201176783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is Bis-aminooxy-PEG2 and its chemical structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Bis-aminooxy-PEG2, a homobifunctional crosslinker pivotal in the field of bioconjugation. It details the chemical structure, physicochemical properties, and its application in forming stable oxime bonds for the development of complex biomolecular conjugates.

Core Properties of this compound

This compound, systematically known as O,O'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)]bis-hydroxylamine, is a polyethylene glycol (PEG) derivative containing two terminal aminooxy groups. These groups are highly reactive towards carbonyl moieties (aldehydes and ketones), making this molecule an invaluable tool for covalently linking biomolecules.

| Property | Value |

| Chemical Formula | C6H16N2O4 |

| Molecular Weight | 180.2 g/mol [1] |

| CAS Number | 98627-71-5 |

| Appearance | Colorless to light yellow liquid |

| Solubility | Soluble in Water, DMSO, DMF |

Chemical Structure

The structure of this compound consists of a short PEG chain, which enhances water solubility and biocompatibility, flanked by two aminooxy functional groups.

Caption: Chemical structure of this compound.

Mechanism of Action: Oxime Ligation

The primary application of this compound revolves around a chemoselective reaction known as oxime ligation. The aminooxy groups (-ONH₂) react specifically with aldehydes or ketones to form a highly stable oxime linkage (-O-N=C-).[2] This reaction is bioorthogonal, meaning it proceeds efficiently under mild, physiological conditions without interfering with other functional groups present in biological systems.

The formation of an oxime bond is significantly more stable than an imine bond formed from a standard primary amine. If a reducing agent is used during the reaction, a hydroxylamine linkage will be formed instead.[2]

Experimental Protocol: Bioconjugation via Oxime Ligation

The following is a generalized protocol for the conjugation of a protein (or other biomolecule) containing an aldehyde or ketone group with this compound.

Materials:

-

Protein with an accessible aldehyde or ketone group

-

This compound

-

Coupling Buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5)

-

Aniline (optional, as a catalyst)

-

Desalting column or dialysis tubing for purification

Procedure:

-

Preparation of Reactants:

-

Dissolve the protein in the coupling buffer to a final concentration of 1-10 mg/mL.

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water) at a concentration that will result in the desired molar excess when added to the protein solution. A 10 to 50-fold molar excess of the PEG linker is common.

-

-

Conjugation Reaction:

-

Add the this compound stock solution to the protein solution.

-

If using a catalyst, add aniline to a final concentration of 10-100 mM.

-

Incubate the reaction mixture at room temperature or 37°C for 2 to 24 hours. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

-

-

Purification:

-

Remove the excess, unreacted this compound and catalyst using a desalting column or by dialysis against a suitable buffer.

-

-

Characterization:

-

Confirm the successful conjugation and determine the degree of labeling using methods like SDS-PAGE (which will show a shift in molecular weight), UV-Vis spectroscopy, or mass spectrometry.

-

Caption: A typical experimental workflow for bioconjugation.

Signaling Pathway and Logical Relationships

The utility of this compound lies in its ability to act as a homobifunctional crosslinker. This allows for the creation of various molecular architectures, such as linking two proteins together or creating a protein dimer.

References

The Core Mechanism of Bis-aminooxy-PEG2 in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and applications of bis-aminooxy-PEG2 in the field of bioconjugation. This bifunctional linker has emerged as a powerful tool for the covalent attachment of polyethylene glycol (PEG) chains to biomolecules, offering enhanced therapeutic properties and enabling the development of novel biopharmaceuticals, including antibody-drug conjugates (ADCs).

Core Principle: The Oxime Ligation

The fundamental mechanism behind the utility of this compound lies in the oxime ligation reaction. This bioorthogonal reaction involves the condensation of an aminooxy group (-ONH₂) with a carbonyl group (an aldehyde or a ketone) to form a stable oxime linkage (-O-N=C-).[1][2] this compound possesses two terminal aminooxy groups, allowing it to act as a homobifunctional crosslinker, capable of conjugating two molecules that have been functionalized with carbonyl groups.

The reaction proceeds under mild, aqueous conditions, making it highly suitable for modifying sensitive biological molecules such as proteins, peptides, and antibodies.[2] The resulting oxime bond is significantly more stable than analogous imine and hydrazone linkages, a critical feature for in vivo applications.[3][4]

Mechanism of Oxime Formation

The formation of an oxime from an aminooxy group and a carbonyl compound is a two-step process:

-

Nucleophilic Attack: The nitrogen atom of the aminooxy group, a potent nucleophile, attacks the electrophilic carbon of the carbonyl group. This leads to the formation of a tetrahedral carbinolamine intermediate.

-

Dehydration: The carbinolamine intermediate then undergoes acid-catalyzed dehydration to form the stable C=N double bond of the oxime.

The reaction rate is pH-dependent, with optimal conditions typically found in the slightly acidic range of pH 4-5. However, the reaction can also proceed efficiently at neutral pH, often accelerated by the use of catalysts such as aniline and its derivatives.

Quantitative Data on Oxime Ligation

The efficiency and stability of the oxime linkage are critical for its application in bioconjugation. The following tables summarize key quantitative data from various studies.

Table 1: Reaction Kinetics of Oxime Ligation

| Reactants | Catalyst (Concentration) | pH | Second-Order Rate Constant (k₁) (M⁻¹s⁻¹) | Reference |

| Aminooxyacetyl-peptide + Benzaldehyde | Aniline (100 mM) | 7 | 8.2 ± 1.0 | |

| Aminooxy-dansyl + Dodecanal | Aniline (50 mM) | 7 | ~95 | |

| Aminooxy-dansyl + Citral | Aniline (50 mM) | 7 | 48.6 | |

| Aminooxy-dansyl + 2-Pentanone | Aniline (100 mM) | 7 | 0.082 |

Note: Reaction rates are highly dependent on the specific carbonyl compound, with aldehydes generally being more reactive than ketones.

Table 2: Hydrolytic Stability of Oxime vs. Other Linkages

| Linkage Type | pH (pD) | Half-life (t₁/₂) | Reference |

| Oxime | 7.0 | ~25 days | |

| Methylhydrazone | 7.0 | ~1 hour | |

| Acetylhydrazone | 7.0 | ~2 hours | |

| Semicarbazone | 7.0 | ~3.7 hours |

Note: The rate constant for oxime hydrolysis is nearly 1000-fold lower than that for simple hydrazones, highlighting its superior stability.

Detailed Experimental Protocol: Site-Specific PEGylation of a Protein

This protocol outlines a general procedure for the site-specific PEGylation of a protein at its N-terminus using a PEG-aldehyde and subsequent conjugation with this compound. This example assumes the goal is to create a homodimer of the protein.

Materials:

-

Protein of interest (e.g., recombinant protein with an accessible N-terminus)

-

mPEG-aldehyde (e.g., mPEG-propionaldehyde)

-

This compound

-

Sodium cyanoborohydride (NaBH₃CN)

-

Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 6.0

-

Quenching Buffer: 1 M Tris-HCl, pH 7.4

-

Purification columns: Size Exclusion Chromatography (SEC) and/or Ion Exchange Chromatography (IEX)

-

Characterization instruments: SDS-PAGE, MALDI-TOF or ESI-Mass Spectrometry

Procedure:

Part 1: Introduction of the Aldehyde Handle (Reductive Amination)

-

Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL. Ensure the buffer does not contain primary amines (like Tris) which would compete in the reaction.

-

PEGylation Reaction: Add the mPEG-aldehyde to the protein solution at a 5- to 20-fold molar excess. Incubate for 30 minutes at room temperature with gentle mixing.

-

Reduction: Prepare a fresh stock solution of sodium cyanoborohydride in the Reaction Buffer. Add the reducing agent to the reaction mixture to a final concentration of 20-50 mM.

-

Incubation: Continue the incubation at 4°C or room temperature for 2 to 24 hours. The optimal time and temperature should be determined empirically for the specific protein.

-

Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted PEG-aldehyde.

-

Purification: Purify the mono-PEGylated protein using SEC or IEX to remove excess PEG-aldehyde, unreacted protein, and quenching reagents.

Part 2: Dimerization with this compound

-

Reaction Setup: Combine the purified aldehyde-functionalized protein with this compound in a suitable reaction buffer (e.g., 0.1 M sodium acetate, pH 5.5). A 2:1 molar ratio of aldehyde-protein to this compound is a good starting point.

-

Incubation: Allow the reaction to proceed for 2-4 hours at room temperature. The reaction can be monitored by SDS-PAGE to observe the formation of the dimer.

-

Purification: Purify the final protein-PEG-protein conjugate using SEC to separate the dimer from any unreacted monomer and other byproducts.

-

Characterization: Confirm the identity and purity of the final conjugate using:

-

SDS-PAGE: To visualize the increase in molecular weight corresponding to the dimer.

-

Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the precise molecular weight of the conjugate and confirm the degree of PEGylation.

-

Application in Studying Signaling Pathways: Neoglycoproteins and Lectin Interactions

Bioconjugates created using this compound can serve as valuable tools for investigating cellular signaling pathways. A prominent example is the study of lectin-carbohydrate interactions . Lectins are carbohydrate-binding proteins involved in a myriad of biological processes, including cell-cell recognition, immune responses, and pathogen binding.

By conjugating specific carbohydrate moieties (functionalized with aldehydes) to a carrier protein using this compound, researchers can create neoglycoproteins . These synthetic glycoproteins can then be used as probes to study the binding specificity and signaling functions of lectins. For instance, neoglycoproteins can be used in surface plasmon resonance (SPR) experiments or cell-based assays to investigate how different carbohydrate structures modulate the activity of lectins on the cell surface, thereby influencing downstream signaling cascades.

References

An In-depth Technical Guide to Bis-aminooxy-PEG2 Linkers for Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-aminooxy-PEG2 is a homobifunctional crosslinker that plays a important role in the field of bioconjugation, particularly in the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This linker is characterized by two terminal aminooxy groups separated by a short, hydrophilic polyethylene glycol (PEG) spacer. The aminooxy groups provide a highly specific and efficient means of conjugation to molecules containing aldehyde or ketone functionalities through the formation of a stable oxime bond.[1][2] The inclusion of the PEG spacer enhances the solubility and biocompatibility of the resulting conjugate.[3][4][5]

This technical guide provides a comprehensive overview of the properties of this compound linkers, detailed experimental protocols for their use, and visual workflows to aid in the design and execution of bioconjugation strategies.

Core Properties of Bis-aminooxy-PEG Linkers

The properties of Bis-aminooxy-PEG linkers are primarily defined by the number of repeating ethylene glycol units. These linkers are valued for their water solubility and biocompatibility. A selection of commercially available Bis-aminooxy-PEG linkers with their corresponding molecular weights are presented below to facilitate comparison.

| Product Name | Chemical Formula | Molecular Weight ( g/mol ) |

| Bis-aminooxy-PEG1 | C4H12N2O3 | 136.15 |

| This compound | C6H16N2O4 | 180.2 |

| Bis-aminooxy-PEG3 | - | 224.26 |

| Bis-aminooxy-PEG4 | C10H24N2O6 | 268.3 |

| Bis-aminooxy-PEG7 | - | 400.47 |

| Bis-aminooxy-PEG10 | C22H48N2O12 | 532.6 |

Solubility: this compound, like other short-chain PEG linkers, is soluble in water and a variety of organic solvents, including DMSO and DMF. This property is advantageous for bioconjugation reactions, which often require aqueous buffer systems.

Stability of the Oxime Bond: The oxime bond formed between the aminooxy group and a carbonyl group is significantly more stable than other linkages like imines or hydrazones, particularly at physiological pH. This stability is crucial for in vivo applications where the integrity of the conjugate is essential for its therapeutic efficacy.

Experimental Protocols

I. General Workflow for Antibody-Drug Conjugate (ADC) Synthesis using this compound

This workflow outlines the key stages in the production of an ADC utilizing a this compound linker.

Caption: General workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

II. Detailed Protocol for Site-Specific Antibody Conjugation via Oxime Ligation

This protocol describes a method for the site-specific conjugation of a payload to an antibody using a this compound linker. This method relies on the generation of aldehyde groups on the antibody's glycan moieties.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

-

Sodium periodate (NaIO4)

-

This compound linker

-

Payload with a compatible functional group (if not pre-conjugated to the linker)

-

Aniline or other nucleophilic catalyst (optional, to increase reaction rate)

-

Quenching reagent (e.g., glycerol or ethylene glycol)

-

Purification columns (e.g., Size Exclusion Chromatography - SEC)

-

Analytical instruments (e.g., Mass Spectrometer, HPLC)

Procedure:

-

Antibody Preparation and Oxidation:

-

Buffer exchange the antibody into an appropriate reaction buffer (e.g., 100 mM sodium acetate, 150 mM NaCl, pH 5.5).

-

Cool the antibody solution to 4°C.

-

Add a freshly prepared solution of sodium periodate to the antibody solution to a final concentration of 1-2 mM.

-

Incubate the reaction on ice in the dark for 30 minutes. This step oxidizes the vicinal diols of the carbohydrate chains on the antibody to generate aldehyde groups.

-

Quench the reaction by adding glycerol or ethylene glycol to a final concentration of 10-20 mM and incubate for 10-15 minutes at 4°C.

-

Remove excess periodate and quenching reagent by buffer exchange into a conjugation buffer (e.g., PBS, pH 6.5-7.0) using a desalting column.

-

-

Oxime Ligation:

-

Prepare a stock solution of the this compound-payload conjugate in an appropriate solvent (e.g., DMSO).

-

Add the this compound-payload solution to the oxidized antibody solution. A molar excess of the linker-payload (e.g., 10-50 fold) is typically used.

-

If desired, a catalyst such as aniline can be added to a final concentration of 10-100 mM to accelerate the reaction.

-

Incubate the reaction at room temperature for 2-16 hours with gentle mixing.

-

-

Purification of the ADC:

-

Purify the resulting ADC from unreacted linker-payload and other reagents using Size Exclusion Chromatography (SEC). This separates molecules based on their hydrodynamic radius, effectively separating the larger ADC from smaller reactants.

-

Alternative or complementary purification methods such as Ion Exchange Chromatography (IEX) or Hydrophobic Interaction Chromatography (HIC) can also be employed depending on the specific properties of the ADC.

-

-

Characterization of the ADC:

-

Mass Spectrometry (MS): Use native MS or LC-MS to confirm the identity of the ADC and determine the drug-to-antibody ratio (DAR).

-

Hydrophobic Interaction Chromatography (HIC): HIC can be used to assess the DAR and the heterogeneity of the ADC population.

-

Size Exclusion Chromatography (SEC): SEC is used to determine the extent of aggregation in the final ADC product.

-

III. Experimental Workflow for Oxime Ligation and Characterization

The following diagram illustrates the detailed steps involved in the oxime ligation process and the subsequent characterization of the resulting conjugate.

Caption: Step-by-step workflow for oxime ligation and conjugate characterization.

Conclusion

This compound linkers are versatile and powerful tools in the field of bioconjugation. Their well-defined structure, coupled with the high specificity and stability of the oxime ligation chemistry, makes them ideal for the development of sophisticated biomolecules, including next-generation antibody-drug conjugates. The hydrophilic PEG spacer further enhances the desirable properties of the final conjugate, contributing to improved solubility and pharmacokinetic profiles. The detailed protocols and workflows provided in this guide are intended to equip researchers and drug development professionals with the necessary information to effectively utilize this compound linkers in their research and development endeavors.

References

Technical Guide: Bis-aminooxy-PEG2 for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Bis-aminooxy-PEG2, a homobifunctional crosslinking agent. It is designed to furnish researchers and drug development professionals with the essential information required for its effective application in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other complex biomolecular structures.

Introduction

This compound is a polyethylene glycol (PEG) derivative that contains two terminal aminooxy groups.[1] These functional groups are highly reactive towards molecules containing aldehyde or ketone moieties, forming a stable oxime bond.[1][2] This specific and bioorthogonal reaction, known as oxime ligation, allows for the covalent linking of biomolecules under mild, physiological conditions, making it a valuable tool in bioconjugation chemistry. The PEG spacer enhances solubility and can reduce the immunogenicity of the resulting conjugate.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 98627-71-5 |

| Molecular Weight | 180.2 g/mol |

| Molecular Formula | C₆H₁₆N₂O₄ |

| Synonyms | 1,8-diaminooxy-3,6-dioxaoctane, O,O'-((ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl))bis(hydroxylamine) |

| Purity | Typically ≥95% |

| Appearance | Colorless to light yellow liquid or oily matter |

| Solubility | Soluble in Water, DMSO, and DMF |

| Storage (Solid) | Short term (days to weeks) at 2-8°C; Long term (months to years) at -20°C. Protect from light. |

| Storage (Solution) | Store as aliquots in tightly sealed vials at -20°C for up to one month. |

Reaction Mechanism: Oxime Ligation

The primary application of this compound is to act as a linker between two molecules (Molecule A and Molecule B), each presenting an aldehyde or ketone group. The aminooxy group (R-O-NH₂) is a potent nucleophile that reacts with the carbonyl group of an aldehyde or ketone to form a stable oxime linkage (R-O-N=C). This reaction can be catalyzed by aniline or its derivatives to increase the reaction rate, especially at neutral pH. The resulting oxime bond is significantly more stable than an imine or hydrazone bond under physiological conditions.

References

An In-depth Technical Guide to the Synthesis and Purification of Bis-aminooxy-PEG2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Bis-aminooxy-PEG2, a homobifunctional crosslinker crucial in bioconjugation and drug delivery systems. The document details the synthetic pathway from diethylene glycol, including experimental protocols for each step, and outlines effective purification strategies. All quantitative data is presented in structured tables for clarity, and key processes are visualized using workflow diagrams.

Introduction

This compound, chemically known as 1,8-diaminooxy-3,6-dioxaoctane, is a valuable tool in the field of chemical biology and pharmaceutical sciences. Its structure features two terminal aminooxy groups connected by a short, hydrophilic diethylene glycol (PEG2) spacer. These aminooxy moieties exhibit high reactivity towards carbonyl groups (aldehydes and ketones), forming stable oxime linkages. This chemoselective ligation chemistry allows for the specific and efficient conjugation of this compound to biomolecules, nanoparticles, and surfaces that have been modified to display a carbonyl group. The PEG spacer enhances water solubility and can reduce the immunogenicity of the resulting conjugates.

This guide will detail a common and effective three-step synthetic route for the preparation of this compound, starting from readily available diethylene glycol. The process involves the tosylation of the terminal hydroxyl groups, followed by a Mitsunobu reaction with N-hydroxyphthalimide, and subsequent hydrazinolysis to liberate the desired product.

Synthesis of this compound

The synthesis of this compound is typically achieved through a three-step process designed to functionalize both ends of the diethylene glycol backbone with aminooxy groups.

Synthetic Pathway

The overall synthetic scheme is as follows:

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of Diethylene Glycol Ditosylate

The first step involves the activation of the terminal hydroxyl groups of diethylene glycol by converting them into tosylates, which are excellent leaving groups for subsequent nucleophilic substitution.

Experimental Protocol:

-

To a solution of diethylene glycol (1 equivalent) in dichloromethane (DCM), cooled to 0 °C in an ice bath, is added pyridine (2.5 equivalents).

-

Tosyl chloride (2.2 equivalents) is then added portion-wise while maintaining the temperature at 0 °C.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12-16 hours.

-

The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

-

Upon completion, the reaction mixture is diluted with DCM and washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification is achieved by recrystallization from a mixture of ethanol and water to afford Diethylene Glycol Ditosylate as a white solid.

| Parameter | Value |

| Starting Material | Diethylene Glycol |

| Reagents | Tosyl Chloride, Pyridine |

| Solvent | Dichloromethane (DCM) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 13-17 hours |

| Typical Yield | 85-95% |

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Diethylene Glycol Ditosylate | C₁₈H₂₂O₇S₂ | 414.49 |

Step 2: Synthesis of Bis(phthalimidooxy)-PEG2

In this step, the tosyl groups are displaced by N-hydroxyphthalimide under Mitsunobu conditions to introduce the protected aminooxy functionality.

Experimental Protocol:

-

To a solution of Diethylene Glycol Ditosylate (1 equivalent) and N-hydroxyphthalimide (2.2 equivalents) in anhydrous tetrahydrofuran (THF) is added triphenylphosphine (PPh₃) (2.2 equivalents).

-

The solution is cooled to 0 °C, and diisopropyl azodicarboxylate (DIAD) (2.2 equivalents) is added dropwise.

-

The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 12-18 hours.

-

The reaction progress is monitored by TLC.

-

After completion, the solvent is removed in vacuo, and the residue is purified by column chromatography on silica gel.

| Parameter | Value |

| Starting Material | Diethylene Glycol Ditosylate |

| Reagents | N-Hydroxyphthalimide, DIAD, PPh₃ |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 12.5-18.5 hours |

| Typical Yield | 70-85% |

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Bis(phthalimidooxy)-PEG2 | C₂₂H₂₀N₂O₈ | 452.41 |

Step 3: Synthesis of this compound

The final step is the deprotection of the phthalimide groups using hydrazine to yield the free bis-aminooxy product.

Experimental Protocol:

-

Bis(phthalimidooxy)-PEG2 (1 equivalent) is dissolved in a mixture of DCM and ethanol.

-

Hydrazine monohydrate (2.5 equivalents) is added, and the mixture is stirred at room temperature for 4-6 hours.

-

A white precipitate of phthalhydrazide will form.

-

The precipitate is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude this compound.

-

The crude product is purified as described in the purification section.

| Parameter | Value |

| Starting Material | Bis(phthalimidooxy)-PEG2 |

| Reagent | Hydrazine Monohydrate |

| Solvents | Dichloromethane (DCM), Ethanol |

| Reaction Temperature | Room Temperature |

| Reaction Time | 4-6 hours |

| Typical Yield | 80-90% |

Purification of this compound

The purification of the final product is critical to remove any unreacted starting materials, by-products from the hydrazinolysis step, and any remaining solvent.

Purification Workflow

Caption: Purification workflow for this compound.

Purification Protocol:

-

After the hydrazinolysis reaction and filtration of phthalhydrazide, the filtrate containing the crude product is concentrated.

-

The residue is then subjected to column chromatography on silica gel. A gradient elution system, typically starting with 100% DCM and gradually increasing the polarity with methanol (e.g., DCM:MeOH 98:2 to 90:10), is effective for separating the product from impurities.

-

The fractions containing the pure product, as identified by TLC, are collected and combined.

-

The solvent is removed under reduced pressure to yield pure this compound as a colorless to pale yellow oil.

Characterization Data

The identity and purity of this compound and its intermediates should be confirmed by standard analytical techniques.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR (CDCl₃, δ ppm) | Expected ¹³C NMR (CDCl₃, δ ppm) | Expected Mass Spec (m/z) |

| Diethylene Glycol Ditosylate | C₁₈H₂₂O₇S₂ | 414.49 | 7.78 (d, 4H), 7.34 (d, 4H), 4.15 (t, 4H), 3.68 (t, 4H), 2.44 (s, 6H) | 144.9, 132.9, 129.8, 127.9, 69.2, 68.7, 21.6 | [M+Na]⁺ 437.07 |

| Bis(phthalimidooxy)-PEG2 | C₂₂H₂₀N₂O₈ | 452.41 | 7.85-7.75 (m, 8H), 4.35 (t, 4H), 3.95 (t, 4H) | 163.7, 134.5, 128.8, 123.6, 76.8, 68.2 | [M+H]⁺ 453.13 |

| This compound | C₆H₁₆N₂O₄ | 180.20 | 5.30 (br s, 4H, -ONH₂), 3.85 (t, 4H), 3.65 (s, 4H), 3.60 (t, 4H) | 76.5, 70.3, 69.8 | [M+H]⁺ 181.12 |

Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and purification of this compound. By following the outlined experimental protocols and purification strategies, researchers can reliably produce this important bifunctional linker in high purity for a wide range of applications in bioconjugation, drug delivery, and materials science. The provided characterization data serves as a benchmark for verifying the successful synthesis of the target compound and its intermediates.

Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of Bis-aminooxy-PEG2

For researchers, scientists, and drug development professionals, understanding the behavior of bifunctional linkers in aqueous media is paramount for the successful design and implementation of bioconjugation strategies. This in-depth technical guide focuses on the core physicochemical properties of Bis-aminooxy-PEG2, a versatile homobifunctional crosslinker, providing insights into its solubility and stability in aqueous buffers. This document offers a compilation of available data, detailed experimental protocols, and visual guides to aid in the effective use of this reagent.

This compound, with its two terminal aminooxy groups separated by a short polyethylene glycol (PEG) spacer, is a valuable tool for crosslinking and modifying biomolecules containing aldehyde or ketone functionalities through the formation of stable oxime bonds. The inherent hydrophilicity of the PEG spacer generally imparts good aqueous solubility, a critical attribute for most biological applications. However, the stability of the aminooxy groups and the resulting oxime linkage is highly dependent on the specific conditions of the aqueous environment, such as pH and temperature.

Solubility Profile

Qualitative Solubility: Product datasheets indicate that this compound is soluble in water, as well as in common organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). A structurally similar compound, 1,2-Bis(2-aminoethoxy)ethane, which lacks the terminal oxygen atoms of the aminooxy groups, is reported to be completely miscible with water. This suggests that this compound possesses high aqueous solubility.

Factors Influencing Solubility: The solubility of PEG-containing molecules in aqueous solutions is influenced by several factors:

-

pH: The aminooxy group is weakly basic and can be protonated at acidic pH. The protonated form is expected to have enhanced water solubility.

-

Temperature: The solubility of short-chain PEGs in water can be temperature-dependent, though significant changes are more commonly observed with longer PEG chains. For short PEGs, solubility is generally high across a wide range of temperatures typically used in biological experiments (4°C to 37°C).

-

Buffer Salts: The presence of salts in buffer solutions can influence solubility. High salt concentrations can lead to a "salting-out" effect, potentially reducing the solubility of PEG compounds.

Table 1: Summary of this compound Solubility

| Solvent | Solubility | Remarks |

| Water | Soluble | High solubility is expected based on structural analogues. Quantitative data is pending experimental determination. |

| Aqueous Buffers (e.g., PBS, Acetate) | Expected to be Soluble | Solubility may be influenced by pH and salt concentration. |

| DMSO | Soluble | A common solvent for preparing stock solutions. |

| DMF | Soluble | Another common solvent for preparing stock solutions. |

Stability in Aqueous Buffers

The stability of this compound in aqueous buffers is a critical consideration for its storage and use in bioconjugation reactions. The primary points of potential degradation are the aminooxy groups and the ether linkages within the PEG spacer. Furthermore, the stability of the oxime bond formed upon reaction with a carbonyl compound is of paramount importance for the integrity of the resulting conjugate.

The aminooxy group is generally more stable than a primary amine to oxidation but can be susceptible to degradation under certain conditions. The decomposition of hydroxylamine, the parent compound of the aminooxy group, is known to be accelerated by heat, high pH, and the presence of metal ions.

The oxime linkage is significantly more stable than imine (Schiff base) and hydrazone linkages, particularly at neutral and slightly acidic pH.[1] However, the oxime bond is susceptible to hydrolysis under strongly acidic conditions. Studies on oxime-containing hydrogels have shown stability for over 55 hours at pH 3, but degradation at pH 2. The hydrolysis of oximes is acid-catalyzed.

Table 2: Stability Profile of this compound and Resulting Oxime Linkage

| Condition | Effect on this compound (pre-conjugation) | Effect on Oxime Linkage (post-conjugation) |

| Acidic pH (e.g., pH < 4) | Potential for slow degradation of the aminooxy group. | Susceptible to acid-catalyzed hydrolysis. |

| Neutral pH (e.g., pH 6.5-7.5) | Generally stable. | Highly stable. |

| Alkaline pH (e.g., pH > 8) | Increased potential for degradation of the aminooxy group. | Generally stable, but less so than at neutral pH. |

| Elevated Temperature | Can accelerate the degradation of the aminooxy group. | Can accelerate hydrolysis, particularly at non-optimal pH. |

| Oxidizing Agents | The PEG backbone can be susceptible to oxidative degradation. | The PEG backbone is the primary site of oxidative attack. |

| Presence of Metal Ions | Can catalyze the decomposition of the aminooxy group. | Can potentially catalyze degradation of the PEG chain. |

Experimental Protocols

To assist researchers in evaluating the solubility and stability of this compound for their specific applications, the following detailed experimental protocols are provided as a guide.

Protocol 1: Determination of Aqueous Solubility

This protocol provides a method for determining the quantitative solubility of this compound in a specific aqueous buffer.

Materials:

-

This compound

-

Aqueous buffer of choice (e.g., 100 mM sodium phosphate, pH 7.4)

-

Vortex mixer

-

Thermostatically controlled shaker/incubator

-

Centrifuge

-

Analytical balance

-

HPLC system with a suitable detector (e.g., ELSD, CAD, or RI) or a quantitative NMR method.

Procedure:

-

Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of the desired aqueous buffer in separate vials.

-

Equilibrate the vials at different temperatures (e.g., 4°C, 25°C, 37°C) in a shaker/incubator for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully collect a known volume of the supernatant from each vial, ensuring no solid particles are transferred.

-

Dilute the supernatant with the same buffer to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted supernatant using a pre-validated HPLC or NMR method with a standard curve.

-

Calculate the original concentration in the saturated solution to determine the solubility at each temperature.

Protocol 2: Stability Assessment via Forced Degradation Studies

This protocol outlines a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Aqueous buffers at different pH values (e.g., 0.1 M HCl for acidic, phosphate buffer pH 7.4 for neutral, 0.1 M NaOH for basic)

-

Hydrogen peroxide (3% v/v) for oxidative stress

-

Temperature-controlled ovens/water baths

-

Photostability chamber

-

HPLC-UV/MS or LC-MS system

-

NMR spectrometer

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a set temperature (e.g., 60°C).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature.

-

Oxidative Degradation: Mix the stock solution with 3% H2O2 and incubate at room temperature.

-

Thermal Degradation: Incubate the stock solution (in a neutral buffer) at an elevated temperature (e.g., 60°C).

-

Photostability: Expose the stock solution (in a neutral buffer) to light in a photostability chamber according to ICH guidelines.

-

-

Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Sample Quenching: Neutralize the acid and base hydrolysis samples.

-

Analysis:

-

Analyze the samples by a suitable stability-indicating method, such as reverse-phase HPLC with UV and/or mass spectrometric detection.

-

Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

-

Characterize the major degradation products using LC-MS/MS and/or NMR.

-

-

Data Evaluation: Calculate the percentage of degradation over time for each condition to determine the relative stability.

Visualizing Core Concepts

To further clarify the chemical principles and experimental workflows discussed, the following diagrams are provided.

References

A Technical Guide to Homobifunctional PEG Linkers: Core Features and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the key features of homobifunctional polyethylene glycol (PEG) linkers, versatile tools in bioconjugation, and drug development. This document provides a comprehensive overview of their structure, properties, and applications, with a focus on quantitative data, detailed experimental protocols, and visual representations of relevant workflows and reaction mechanisms.

Core Features of Homobifunctional PEG Linkers

Homobifunctional PEG linkers are characterized by a polyethylene glycol chain with identical reactive functional groups at both ends, following a general structure of X-PEG-X.[1][2][3] The PEG backbone imparts several advantageous physicochemical properties to these linkers, making them invaluable in the modification of proteins, peptides, nanoparticles, and other biologically relevant molecules.[4][5]

Key Physicochemical Properties:

-

Water Solubility: The repeating ethylene oxide units of the PEG chain are highly hydrophilic, rendering these linkers soluble in aqueous solutions and a variety of organic solvents. This property is crucial for improving the solubility of hydrophobic drugs and biomolecules.

-

Biocompatibility: PEG is well-known for its low toxicity and minimal immunogenicity, making it a suitable material for in vivo applications.

-

Flexibility: The PEG chain is highly flexible, which can be advantageous in applications requiring specific spatial orientations of the conjugated molecules.

-

Stealth Properties: The hydration shell formed around the PEG chain can shield conjugated molecules from enzymatic degradation and recognition by the immune system, thereby prolonging their circulation time in the body.

The properties of homobifunctional PEG linkers can be tuned by varying the length (molecular weight) of the PEG chain and the nature of the terminal functional groups. A wide array of reactive groups are commercially available, enabling a diverse range of conjugation chemistries.

Quantitative Data Summary

The selection of a homobifunctional PEG linker is often guided by the desired length of the spacer arm and the reactivity of the terminal groups. The following tables summarize key quantitative parameters for common homobifunctional PEG linkers.

Table 1: Common Homobifunctional PEG Linker Terminal Groups and Their Reactive Partners

| Terminal Functional Group | Reactive Partner | Resulting Linkage |

| N-Hydroxysuccinimide (NHS) Ester | Primary Amines (-NH₂) | Amide |

| Maleimide | Thiols/Sulfhydryls (-SH) | Thioether |

| Aldehyde | Primary Amines (-NH₂) | Imine (reducible to a stable secondary amine) |

| Azide (-N₃) | Alkynes | Triazole (via Click Chemistry) |

| Carboxylic Acid (-COOH) | Primary Amines (-NH₂) | Amide (requires activation, e.g., with EDC/NHS) |

| Amine (-NH₂) | Activated Carboxylic Acids (e.g., NHS esters) | Amide |

| Thiol (-SH) | Maleimides, Haloacetyls | Thioether |

Table 2: Typical Reaction Conditions for Common Homobifunctional PEG Linker Conjugations

| Linker Type | Molar Excess of Linker | pH Range | Typical Reaction Time | Typical Temperature |

| NHS-PEG-NHS | 10 to 50-fold | 7.0 - 8.5 | 30 - 60 minutes | Room Temperature |

| Maleimide-PEG-Maleimide | 10 to 20-fold | 6.5 - 7.5 | 2 - 4 hours | Room Temperature |

| Aldehyde-PEG-Aldehyde | 5 to 20-fold | 5.5 - 6.5 (Schiff base formation) | 1 - 2 hours (Schiff base), 2 - 4 hours (reduction) | Room Temperature |

| Azide-PEG-Azide (CuAAC) | 1:1 to 1.5:1 (Azide:Alkyne) | 4.0 - 12.0 | 30 minutes - 48 hours | Room Temperature to 50°C |

Experimental Protocols

This section provides detailed methodologies for key experiments involving common homobifunctional PEG linkers.

NHS-PEG-NHS Conjugation to a Protein

This protocol describes the crosslinking of a protein containing primary amines using an NHS-PEG-NHS linker.

Materials:

-

Protein of interest

-

NHS-PEG-NHS linker

-

Conjugation Buffer: 100 mM Sodium Bicarbonate buffer, pH 8.5 (or other amine-free buffer at pH 7-8.5)

-

Anhydrous DMSO or DMF

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M glycine

-

Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)

Procedure:

-

Protein Preparation: Dissolve the protein in the conjugation buffer to a final concentration of 1-10 mg/mL.

-

Linker Preparation: Immediately before use, allow the NHS-PEG-NHS vial to equilibrate to room temperature. Dissolve the linker in a small amount of anhydrous DMSO or DMF and then dilute to the desired concentration with the conjugation buffer.

-

Conjugation Reaction: Add a 10 to 50-fold molar excess of the dissolved NHS-PEG-NHS linker to the protein solution. Gently mix and incubate for 30-60 minutes at room temperature or 2 hours at 4°C.

-

Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction and consume any unreacted linker.

-

Purification: Remove excess linker and byproducts using SEC or dialysis.

-

Characterization: Analyze the conjugate using SDS-PAGE (to observe the increase in molecular weight) and other relevant analytical techniques.

Maleimide-PEG-Maleimide Conjugation to a Thiol-Containing Peptide

This protocol details the crosslinking of a peptide containing free sulfhydryl groups using a Maleimide-PEG-Maleimide linker.

Materials:

-

Thiol-containing peptide

-

Maleimide-PEG-Maleimide linker

-

Conjugation Buffer: PBS buffer, pH 7.0 (or other thiol-free buffer at pH 6.5-7.5)

-

Anhydrous DMSO or DMF

-

Purification system (e.g., SEC or dialysis)

Procedure:

-

Peptide Preparation: Dissolve the peptide in the conjugation buffer. If the peptide has disulfide bonds, they must be reduced prior to conjugation.

-

Linker Preparation: Immediately before use, dissolve the Maleimide-PEG-Maleimide linker in anhydrous DMSO or DMF to create a stock solution.

-

Conjugation Reaction: Add a 10 to 20-fold molar excess of the linker stock solution to the peptide solution. Gently mix and incubate for 2-4 hours at room temperature or overnight at 4°C.

-

Purification: Purify the conjugate from excess linker and unreacted peptide using SEC or dialysis.

-

Characterization: Characterize the final product using techniques such as mass spectrometry to confirm successful conjugation.

Aldehyde-PEG-Aldehyde Conjugation via Reductive Amination

This protocol outlines the conjugation of an Aldehyde-PEG-Aldehyde linker to a molecule containing primary amines, followed by reduction to a stable secondary amine linkage.

Materials:

-

Amine-containing molecule

-

Aldehyde-PEG-Aldehyde linker

-

Conjugation Buffer: 100 mM Sodium Phosphate Buffer, pH 6.5

-

Sodium Cyanoborohydride (NaBH₃CN) solution (5 M in 1 N NaOH, freshly prepared)

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M glycine

-

Purification system (e.g., SEC or dialysis)

Procedure:

-

Molecule Preparation: Dissolve the amine-containing molecule in the conjugation buffer.

-

Linker Preparation: Dissolve the Aldehyde-PEG-Aldehyde linker in the conjugation buffer.

-

Schiff Base Formation: Add a 5 to 20-fold molar excess of the linker solution to the molecule solution. Mix gently and allow the reaction to proceed for 1-2 hours at room temperature to form the Schiff base.

-

Reduction: Add the sodium cyanoborohydride solution to the reaction mixture to a final concentration of 20-50 mM. Incubate for an additional 2-4 hours at room temperature.

-

Quenching: Add the quenching buffer to stop the reaction.

-

Purification: Purify the conjugate using SEC or dialysis.

-

Characterization: Analyze the conjugate to confirm the formation of the stable secondary amine linkage.

Azide-PEG-Azide Conjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a "click chemistry" reaction for crosslinking two alkyne-containing molecules using an Azide-PEG-Azide linker.

Materials:

-

Alkyne-containing molecule

-

Azide-PEG-Azide linker

-

Copper(II) Sulfate (CuSO₄)

-

Reducing Agent (e.g., Sodium Ascorbate)

-

Copper Ligand (e.g., THPTA or TBTA)

-

Solvent (e.g., DMSO, t-BuOH/H₂O mixture)

Procedure:

-

Reactant Preparation: Dissolve the alkyne-containing molecule and the Azide-PEG-Azide linker in the chosen solvent.

-

Catalyst Preparation: Prepare a premix of CuSO₄ and the copper ligand.

-

Conjugation Reaction: To the solution of the alkyne and azide, add the copper/ligand premix. Initiate the reaction by adding the reducing agent. Stir the mixture at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique (e.g., LC-MS or TLC).

-

Purification: Once the reaction is complete, purify the product to remove the copper catalyst and any unreacted starting materials.

Mandatory Visualizations

Reaction Mechanisms

The following diagrams illustrate the chemical reactions for the conjugation of common homobifunctional PEG linkers.

Experimental Workflow: Antibody-Drug Conjugate (ADC) Development

Homobifunctional PEG linkers are instrumental in the development of ADCs, where a cytotoxic drug is attached to a monoclonal antibody. The following workflow illustrates the key steps in creating an ADC using a homobifunctional PEG linker.

Conclusion

Homobifunctional PEG linkers are indispensable tools in modern bioconjugation and drug delivery. Their unique combination of water solubility, biocompatibility, and chemical versatility allows for the creation of sophisticated biomolecular constructs with enhanced therapeutic properties. A thorough understanding of their key features, quantitative parameters, and experimental protocols is crucial for researchers and scientists aiming to leverage these powerful molecules in their drug development endeavors. The continued innovation in PEG linker chemistry promises to further expand their applications and impact on the future of medicine.

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. Homobifunctional Linear PEGs - CD Bioparticles [cd-bioparticles.net]

- 3. Homobifunctional PEG Derivatives - JenKem Technology USA [jenkemusa.com]

- 4. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]

An In-depth Technical Guide to Oxime Ligation Chemistry for Beginners

For Researchers, Scientists, and Drug Development Professionals

Oxime ligation is a robust and highly selective bioorthogonal reaction that has become an indispensable tool in chemical biology, drug development, and materials science. This guide provides a comprehensive overview of the core principles of oxime ligation, detailed experimental protocols, and quantitative data to enable researchers to effectively apply this versatile chemistry in their work.

Core Principles of Oxime Ligation

Oxime ligation is a chemoselective reaction between an aminooxy-functionalized molecule and an aldehyde or ketone to form a stable oxime bond.[1][2] This reaction is classified as a "click" chemistry due to its high efficiency, mild reaction conditions, and the absence of interfering side reactions with other functional groups found in biological systems.[3][4] The exceptional stability of the resulting oxime linkage, particularly when compared to imines and hydrazones, makes it ideal for creating long-lasting bioconjugates.[5]

The reaction proceeds optimally under slightly acidic conditions (pH 4-5); however, it can also be performed at neutral pH, which is crucial for applications involving sensitive biological molecules. The rate of oxime formation can be significantly accelerated by nucleophilic catalysts, such as aniline and its derivatives.

Reaction Mechanism

The formation of an oxime involves a two-step mechanism:

-

Nucleophilic Attack: The nitrogen atom of the aminooxy group performs a nucleophilic attack on the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate.

-

Dehydration: The tetrahedral intermediate then undergoes dehydration (loss of a water molecule) to form the stable C=N-O oxime bond.

The overall reaction is an equilibrium process, but the formation of the stable oxime product is highly favored.

Quantitative Data for Oxime Ligation Reactions

The efficiency of oxime ligation is influenced by several factors, including the choice of reactants, catalyst, and reaction conditions. The following tables summarize key quantitative data to aid in the design and optimization of oxime ligation experiments.

Table 1: Comparison of Catalysts for Oxime Ligation

| Catalyst | Aldehyde/Ketone | Aminooxy Compound | Catalyst Concentration (mM) | pH | Solvent | Observed Rate Constant (k_obs) (M⁻¹s⁻¹) | Reference |

| Aniline | Benzaldehyde | Aminooxyacetyl-peptide | 100 | 7.0 | 0.3 M Na Phosphate | 8.2 | |

| Aniline | Citral | Aminooxy-dansyl | 50 | 7.3 | Phosphate Buffer | 10.3 | |

| m-Phenylenediamine | Citral | Aminooxy-dansyl | 50 | 7.3 | Phosphate Buffer | 27.0 | |

| m-Phenylenediamine | Citral | Aminooxy-dansyl | 500 | 7.3 | Phosphate Buffer | >100 | |

| p-Phenylenediamine | Protein-aldehyde | Aminooxy-functionalized PEG | 2 | 7.0 | Not Specified | 120-fold faster than uncatalyzed | |

| Aniline | Protein-aldehyde | Aminooxy-functionalized PEG | 2 | 7.0 | Not Specified | 6.3-fold faster than uncatalyzed |

Table 2: Influence of Reactant Structure on Reaction Rate

| Aldehyde/Ketone | Aminooxy Compound | Catalyst (Concentration) | pH | Solvent | Observed Rate Constant (k_obs) (M⁻¹s⁻¹) | Reference |

| Dodecanal | Aminooxy-dansyl | Aniline (50 mM) | 7.3 | Phosphate Buffer | 48.6 | |

| Citral | Aminooxy-dansyl | Aniline (50 mM) | 7.3 | Phosphate Buffer | 10.3 | |

| 2-Pentanone | Aminooxy-dansyl | Aniline (100 mM) | 7.5 | Tris-HCl | 0.082 |

Table 3: Effect of pH on Aniline-Catalyzed Oxime Ligation

| pH | Reactants | Catalyst | Rate Enhancement (vs. uncatalyzed) | Reference |

| 4.5 | Peptide-aldehyde and aminooxy-peptide | Aniline (100 mM) | Up to 400-fold | |

| 7.0 | Peptide-aldehyde and aminooxy-peptide | Aniline (100 mM) | Up to 40-fold |

Key Experimental Protocols

This section provides detailed methodologies for common applications of oxime ligation.

General Protocol for Protein Labeling with a Small Molecule

This protocol describes the labeling of a protein containing a carbonyl group with an aminooxy-functionalized small molecule (e.g., a fluorescent dye).

Materials:

-

Protein with an accessible aldehyde or ketone group (10 µM solution)

-

Aminooxy-functionalized small molecule (e.g., Aminooxy-Alexa Fluor® 488) (13 µM solution)

-

Aniline stock solution (1 M in DMSO)

-

Sodium phosphate buffer (0.1 M, pH 7.0)

Procedure:

-

Prepare a 10 µM solution of the carbonyl-containing protein in 0.1 M sodium phosphate buffer (pH 7.0).

-

Prepare a 13 µM solution of the aminooxy-functionalized small molecule in the same buffer.

-

To the protein solution, add the aminooxy-functionalized small molecule solution.

-

Initiate the reaction by adding the aniline stock solution to a final concentration of 100 mM.

-

Incubate the reaction mixture at room temperature.

-

Monitor the progress of the reaction by a suitable analytical method, such as RP-HPLC or UV-Vis spectroscopy.

-

Once the reaction is complete, purify the labeled protein using standard techniques (e.g., size-exclusion chromatography) to remove excess reagents.

Protocol for Antibody-Drug Conjugate (ADC) Synthesis

This protocol outlines the conjugation of an alkoxy-amine functionalized drug to an antibody containing a p-acetylphenylalanine (pAcPhe) unnatural amino acid.

Materials:

-

Antibody (Fab or IgG) containing pAcPhe (66.7 - 100 µM solution)

-

Alkoxy-amine-functionalized drug (e.g., auristatin derivative)

-

Acetate buffer (100 mM, pH 4.5)

Procedure:

-

Prepare a solution of the antibody containing pAcPhe in 100 mM acetate buffer (pH 4.5). For Fab fragments, a concentration of 100 µM (5 mg/mL) is typical, while for IgG, 66.7 µM (10 mg/mL) is used.

-

Add the alkoxy-amine-functionalized drug to the antibody solution in a 20- to 30-fold molar excess.

-

Incubate the reaction mixture at 37°C for 1-4 days.

-

Monitor the conjugation efficiency using SDS-PAGE and mass spectrometry.

-

Purify the resulting ADC using protein A chromatography or size-exclusion chromatography to remove the unreacted drug and other impurities.

Protocol for Protein Immobilization on a Surface

This protocol describes the immobilization of a protein with an N-terminal aldehyde group onto an aminooxy-functionalized surface.

Materials:

-

Protein with an N-terminal glyoxylyl group (aldehyde)

-

Aminooxy-functionalized glass slides or other surfaces

-

Phosphate-buffered saline (PBS), pH 7.4

-

Blocking buffer (e.g., PBS with 1% BSA)

Procedure:

-

Preparation of Aldehyde-Modified Protein:

-

Generate an N-terminal glyoxylyl group on the protein of interest. This can be achieved by treating a protein with an N-terminal serine or threonine with sodium periodate.

-

Dissolve the protein in PBS.

-

Add sodium periodate solution to a final concentration of 1-2 mM.

-

Incubate the reaction in the dark for 15-30 minutes at room temperature.

-

Purify the aldehyde-modified protein using a desalting column to remove excess periodate.

-

-

Immobilization Reaction:

-

Prepare a solution of the aldehyde-modified protein in PBS.

-

Immerse the aminooxy-functionalized slides in the protein solution.

-

Incubate for 2-4 hours at room temperature or overnight at 4°C to allow for the oxime ligation to occur.

-

-

Blocking and Washing:

-

After incubation, remove the slides from the protein solution and wash them with PBS to remove non-covalently bound protein.

-

Immerse the slides in a blocking buffer for 1 hour at room temperature to block any remaining reactive sites.

-

Rinse the slides with deionized water and dry under a gentle stream of nitrogen.

-

Visualizing Workflows and Relationships

Graphviz diagrams are provided to illustrate key concepts and workflows in oxime ligation chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of site-specific antibody-drug conjugates using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

The Application of Bis-aminooxy-PEG2 in Protein Modification: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise chemical modification of proteins is a cornerstone of modern biotechnology and pharmaceutical development. Among the arsenal of bioconjugation techniques, oxime ligation has emerged as a robust and versatile method for its high specificity and biocompatibility. At the heart of this chemistry are bifunctional linkers, such as bis-aminooxy-PEG2, which enable the covalent attachment of polyethylene glycol (PEG) chains to proteins. This process, known as PEGylation, can significantly enhance the therapeutic properties of proteins by improving their pharmacokinetic profiles, increasing stability, and reducing immunogenicity.[1] This technical guide provides a comprehensive overview of the applications of this compound in protein modification, with a focus on quantitative data, detailed experimental protocols, and visual workflows to aid researchers in this field.

This compound is a homobifunctional crosslinker featuring two aminooxy groups at either end of a short, two-unit polyethylene glycol chain.[2][3][4] The aminooxy group (-O-NH2) is a powerful nucleophile that chemoselectively reacts with aldehydes and ketones to form a stable oxime bond (-O-N=C-).[5] This reaction is bioorthogonal, meaning it proceeds efficiently under mild, physiological conditions without interfering with native protein functional groups. The PEG linker itself imparts increased hydrophilicity and biocompatibility to the resulting conjugate.

Core Principles: The Oxime Ligation Reaction

The fundamental reaction enabling the use of this compound is oxime ligation. This reaction involves the condensation of an aminooxy group with a carbonyl group (aldehyde or ketone) to form an oxime linkage. The reaction is highly efficient and chemoselective, proceeding readily in aqueous environments.

Several factors influence the rate of oxime ligation, including the reactivity of the carbonyl substrate, the pH of the reaction medium, and the presence of catalysts. Aldehydes are generally more reactive than ketones due to the greater electrophilicity of the aldehyde carbonyl carbon. The reaction is also catalyzed by aniline and its derivatives, such as p-phenylenediamine, which can significantly accelerate the rate of oxime formation, particularly at neutral pH.

dot graph Oxime_Ligation_Mechanism { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

Protein_Aldehyde [label="Protein with Aldehyde/Ketone Group"]; Bis_Aminooxy_PEG2 [label="this compound"]; Intermediate [label="Tetrahedral Intermediate", shape=ellipse, fillcolor="#FBBC05"]; PEGylated_Protein [label="PEGylated Protein (Oxime Bond)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Water [label="H₂O", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Protein_Aldehyde -> Intermediate [label="+"]; Bis_Aminooxy_PEG2 -> Intermediate; Intermediate -> PEGylated_Protein [label="- H₂O"]; Intermediate -> Water; } caption: "Mechanism of Oxime Ligation with this compound."

Quantitative Data on Oxime Ligation

The efficiency and kinetics of oxime ligation are critical parameters for successful protein modification. The following tables summarize key quantitative data gathered from various studies.

Table 1: Kinetic Data for Oxime Ligation with Different Carbonyl Substrates and Catalysts

| Carbonyl Substrate | Catalyst (Concentration) | pH | Observed Rate Constant (k_obs) (M⁻¹s⁻¹) | Reference(s) |

| Benzaldehyde | Aniline (100 mM) | 7.0 | 8.2 | |

| Citral (Conjugated Aldehyde) | Aniline (50 mM) | 7.3 | 10.3 | |

| Citral (Conjugated Aldehyde) | m-Phenylenediamine (50 mM) | 7.3 | 27.0 | |

| Citral (Conjugated Aldehyde) | m-Phenylenediamine (500 mM) | 7.3 | >100 | |

| 2-Pentanone (Ketone) | Aniline (100 mM) | 7.5 | 0.082 |

Table 2: Influence of pH on Oxime Ligation and Bond Stability

| pH | Reaction Rate | Oxime Bond Stability | Notes | Reference(s) |

| 4-5 | Optimal | High | Acid-catalyzed reaction. | |

| 6.5-7.5 | Slower (catalyst recommended) | Very High | Most common for biological applications. | |

| > 8 | Slower | High | - | |

| Acidic (e.g., pH 5.0) | - | Accelerated hydrolysis (context-dependent) | Can be exploited for pH-responsive drug release. | |

| Neutral (e.g., pH 7.4) | - | Generally stable | Half-life can be very long (e.g., months). |

Experimental Protocols

This section provides detailed methodologies for the key steps involved in protein modification using this compound.

Protocol 1: Site-Specific Introduction of an Aldehyde Group at the N-terminus

This protocol describes the conversion of an N-terminal serine residue to a glyoxylyl group (an aldehyde) using sodium periodate.

Materials:

-

Protein with an N-terminal serine residue

-

Sodium periodate (NaIO₄)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Desalting column (e.g., Sephadex G-25)

-

Reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.0)

Procedure:

-

Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.

-

Prepare a fresh solution of sodium periodate in the same buffer.

-

Add the sodium periodate solution to the protein solution to a final concentration of 1-2 mM.

-

Incubate the reaction mixture in the dark for 15-30 minutes at room temperature.

-

To remove excess sodium periodate and byproducts, pass the reaction mixture through a desalting column equilibrated with PBS.

-

Collect the protein-containing fractions. The protein now possesses an N-terminal glyoxylyl group and is ready for conjugation.

Protocol 2: Protein PEGylation via Oxime Ligation

This protocol details the conjugation of the aldehyde-modified protein with this compound.

Materials:

-

Aldehyde-modified protein

-

This compound

-

Reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.0)

-

Aniline or p-phenylenediamine (optional catalyst)

Procedure:

-

Dissolve the aldehyde-modified protein in the reaction buffer.

-

Dissolve this compound in the same buffer to a desired stock concentration.

-

Add a 10- to 50-fold molar excess of this compound to the protein solution.

-

If using a catalyst, add aniline or p-phenylenediamine to a final concentration of 10-100 mM.

-

Incubate the reaction mixture at room temperature for 2-16 hours with gentle agitation. The reaction progress can be monitored by SDS-PAGE, which will show a shift in the molecular weight of the PEGylated protein.

-

Upon completion, the reaction mixture is ready for purification.

Protocol 3: Purification of the PEGylated Protein

Purification is essential to remove unreacted protein, excess PEG reagent, and any byproducts. A combination of chromatographic techniques is often employed.

A. Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, allowing for its separation from the smaller, unreacted protein.

Materials:

-

SEC column (e.g., Superdex 200 or similar)

-

SEC running buffer (e.g., PBS, pH 7.4)

-

HPLC or FPLC system

Procedure:

-

Equilibrate the SEC column with the running buffer.

-

Load the reaction mixture onto the column.

-

Elute with the running buffer at a constant flow rate.

-

Collect fractions and analyze them by SDS-PAGE and UV absorbance to identify the fractions containing the purified PEGylated protein.

B. Hydrophobic Interaction Chromatography (HIC)

HIC separates proteins based on their hydrophobicity. PEGylation can alter the surface hydrophobicity of a protein, which can be exploited for purification.

Materials:

-

HIC column (e.g., Butyl or Phenyl Sepharose)

-

Binding buffer (high salt concentration, e.g., 1-2 M ammonium sulfate in phosphate buffer)

-

Elution buffer (low salt concentration, e.g., phosphate buffer without ammonium sulfate)

-

HPLC or FPLC system

Procedure:

-

Equilibrate the HIC column with the binding buffer.

-

Add ammonium sulfate to the sample to match the salt concentration of the binding buffer.

-

Load the sample onto the column.

-

Wash the column with the binding buffer to remove unbound molecules.

-

Elute the bound proteins using a decreasing salt gradient.

-

Collect fractions and analyze to identify the purified PEGylated protein.

Protocol 4: Characterization by Mass Spectrometry

Mass spectrometry is a powerful tool to confirm the identity and homogeneity of the PEGylated protein.

Procedure:

-

Prepare the purified PEGylated protein sample for mass spectrometry analysis. This may involve buffer exchange into a volatile buffer (e.g., ammonium acetate).

-

Analyze the sample using an electrospray ionization time-of-flight (ESI-TOF) mass spectrometer or a similar high-resolution instrument.

-

The resulting mass spectrum will show a distribution of peaks corresponding to the heterogeneous nature of the PEG polymer. Deconvolution of the spectrum will provide the average molecular weight of the PEGylated protein, confirming the successful conjugation.

Applications and Workflows

The versatility of this compound lends itself to a variety of applications in protein modification.

Site-Specific Protein PEGylation

Site-specific PEGylation aims to attach a PEG chain to a predetermined location on a protein, thereby preserving its biological activity. The use of this compound in conjunction with methods for introducing a unique carbonyl group on the protein surface allows for such precise modification.

Antibody-Drug Conjugate (ADC) Synthesis

This compound can serve as a linker to attach cytotoxic drugs to antibodies, creating ADCs for targeted cancer therapy. The antibody is first modified to introduce a carbonyl group, often by oxidizing the carbohydrate moieties in the Fc region. A drug molecule functionalized with an aminooxy group can then be conjugated to the antibody via the this compound linker.

Conclusion

This compound is a valuable tool for the site-specific modification of proteins. The underlying oxime ligation chemistry offers high selectivity and stability, making it ideal for a range of applications, from improving the therapeutic properties of proteins through PEGylation to the construction of complex bioconjugates like ADCs. By understanding the quantitative aspects of the reaction and following detailed experimental protocols, researchers can effectively harness the power of this compound to advance their scientific and drug development goals.

References

- 1. benchchem.com [benchchem.com]

- 2. PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. enovatia.com [enovatia.com]

PEGylation Strategies Using Bifunctional Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a cornerstone strategy in drug development to enhance the therapeutic value of proteins, peptides, antibody fragments, and small molecules.[1][2] This modification can significantly improve a drug's pharmacokinetic and pharmacodynamic properties by increasing its hydrodynamic size, which in turn reduces renal clearance, prolongs circulation half-life, and shields it from proteolytic degradation and the host's immune system.[3][4] Bifunctional PEG linkers, possessing reactive moieties at both ends of the polymer chain, are instrumental in these conjugation strategies, enabling the linkage of a PEG spacer to a target molecule or the crosslinking of two different molecules.[5]

This technical guide provides a comprehensive overview of PEGylation strategies employing bifunctional linkers. It delves into the classification of these linkers, their reaction chemistries, and their impact on drug efficacy. Detailed experimental protocols for key PEGylation and characterization techniques are provided, along with a compilation of quantitative data to aid in the selection and optimization of PEGylation strategies.

Classification of Bifunctional PEG Linkers

Bifunctional PEG linkers can be broadly categorized into two main classes based on the reactivity of their terminal functional groups.

Homobifunctional PEG Linkers

Homobifunctional PEG linkers possess identical reactive groups at both ends of the PEG chain (X-PEG-X). These are primarily used for crosslinking molecules that have the same functional group or for creating polymeric networks. Common reactive groups include N-hydroxysuccinimide (NHS) esters for targeting primary amines and maleimides for targeting sulfhydryl groups.

Heterobifunctional PEG Linkers

Heterobifunctional PEG linkers have two different reactive groups at each terminus (X-PEG-Y). This dual reactivity allows for a more controlled and sequential conjugation of two distinct molecular entities, making them highly versatile for a wide range of applications, including the development of antibody-drug conjugates (ADCs) and the functionalization of nanoparticles. The ability to perform sequential, orthogonal conjugations often leads to higher yields of more defined and stable bioconjugates.

Furthermore, both homobifunctional and heterobifunctional linkers can be designed to be either cleavable or non-cleavable.

-

Non-cleavable Linkers: These form stable, covalent bonds that are not designed to be broken under physiological conditions. They are ideal for applications where long-term stability of the conjugate is desired.

-

Cleavable Linkers: These incorporate a labile bond within the linker that can be broken in response to specific physiological triggers, such as changes in pH, redox potential, or the presence of specific enzymes. This allows for the controlled release of the conjugated molecule at the target site.

Data Presentation: Comparative Analysis

The choice of bifunctional linker and PEGylation strategy significantly impacts the physicochemical and biological properties of the resulting conjugate. The following tables summarize key quantitative data to facilitate comparison.

Table 1: Comparison of Common Bioconjugation Efficiencies

| Bioconjugation Chemistry | Target Functional Group | Typical Molar Excess of Linker | Typical Reaction Time | Typical Conjugation Efficiency (%) | Reference(s) |

| NHS-Ester | Primary Amines (-NH₂) | 5 to 20-fold | 1-2 hours | 30-90% | |

| Maleimide-Thiol | Sulfhydryls (-SH) | 10 to 20-fold | 2-4 hours | 50-95% | |

| Aldehyde/Ketone | Hydrazides/Aminooxy | 10 to 50-fold | 2-24 hours | 40-85% |

Note: Efficiency can vary significantly based on the specific reactants, buffer conditions, and steric hindrance.

Table 2: Impact of PEG Chain Length on Pharmacokinetic Parameters

| Molecule | PEG Molecular Weight (kDa) | Half-life (t½) | Change in Half-life | Reference(s) |

| Unmodified Polymer | 6 | 18 minutes | - | |

| PEG Polymer | 50 | 16.5 hours | 55-fold increase | |

| PEG Polymer | 190 | 24 hours | 80-fold increase | |

| Non-PEGylated Nanoparticles | - | 0.89 hours | - | |

| PEGylated Nanoparticles (Mushroom) | 5 | 15.5 hours | 17.4-fold increase | |

| PEGylated Nanoparticles (Brush) | 5 | 19.5 hours | 21.9-fold increase | |

| PEG-AuNPs | - | 57.0 hours (elimination) | - |

Table 3: Effect of PEGylation on Receptor Binding Affinity

| Molecule | PEG Modification | Receptor/Target | Binding Affinity (Kd/Ki) | Change in Affinity | Reference(s) |

| Anti-p185(HER-2) scFv | None | p185(HER-2) | ~1 nM | - | |

| Anti-p185(HER-2) scFv | 20 kDa PEG | p185(HER-2) | ~5 nM | ~5-fold decrease | |

| Insulin | None | Insulin Receptor | Unchanged | No significant change | |

| Insulin | 5 kDa PEG | Insulin Receptor | Unchanged | No significant change | |

| Curcumin | None | DMPC Liposome | - | - | |

| Curcumin | PEGylated | DMPC Liposome | Strongest binding affinity | Increased affinity |

Note: The impact of PEGylation on binding affinity is highly dependent on the site of attachment and the nature of the interaction.

Table 4: Biodistribution of PEGylated vs. Non-PEGylated Nanoparticles

| Nanoparticle Type | Organ | % Injected Dose/gram (at 24h) | Reference(s) |

| Non-PEGylated Particles | Liver | High accumulation | |

| Non-PEGylated Particles | Spleen | Moderate accumulation | |

| Non-PEGylated Particles | Blood | Undetectable | |

| PEGylated Particles (Brush) | Liver | Decreased vs. Non-PEGylated | |

| PEGylated Particles (Brush) | Spleen | Increased vs. Non-PEGylated | |